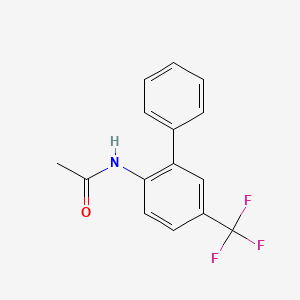

2-Acetamino-5-trifluoromethylbiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamino-5-trifluoromethylbiphenyl is a chemical compound with the molecular formula C15H12F3NO. It is characterized by the presence of an acetamino group and a trifluoromethyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-trifluoromethylbiphenyl typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as CF3I or CF3SO2Cl.

Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-trifluoromethylbiphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Acetamino-5-trifluoromethylbiphenyl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Acetamino-5-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation

Comparison with Similar Compounds

Similar Compounds

- 2-Acetamino-5-fluorobiphenyl

- 2-Acetamino-5-chlorobiphenyl

- 2-Acetamino-5-bromobiphenyl

Uniqueness

2-Acetamino-5-trifluoromethylbiphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .

Biological Activity

2-Acetamino-5-trifluoromethylbiphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The SAR studies of compounds related to 2-acetamido derivatives indicate that modifications in the molecular structure significantly impact their biological activity. For instance, the presence of trifluoromethyl groups has been shown to enhance the lipophilicity and bioavailability of biphenyl compounds, which can lead to improved interaction with biological targets.

Key Findings from SAR Studies

- Agonist Activity : Compounds with a 2-acetamido group demonstrated agonist activity at the relaxin/insulin-like family peptide receptor (RXFP1), with varying degrees of potency depending on the substituents on the biphenyl moiety .

- EC50 Values : The effective concentration (EC50) values for various derivatives were measured, revealing significant differences in potency. For example, one derivative exhibited an EC50 of 0.047 μM with a maximum response of 98% .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of certain derivatives of 2-acetamido compounds. For instance, N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives showed promising results in animal models, demonstrating significant anticonvulsant activity comparable to established antiseizure medications .

Table: Anticonvulsant Activity Summary

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| (R)-1 | 14 | Not reported | Not applicable |

| (R)-2 | 25 | 10 | 2.5 |

| (R)-3 | 13 | 1.7 | >7.6 |

This table summarizes the effective dose (ED50), toxic dose (TD50), and protective index for selected compounds derived from the acetamido series, indicating their relative safety and efficacy in preclinical models.

Case Study on Anticonvulsant Efficacy

A study involving the administration of selected acetamido derivatives in rodent models demonstrated their efficacy in reducing seizure frequency and severity. The research indicated that specific structural modifications led to enhanced sodium channel modulation, which is crucial for controlling hyperexcitability in neuronal tissues .

Properties

Molecular Formula |

C15H12F3NO |

|---|---|

Molecular Weight |

279.26 g/mol |

IUPAC Name |

N-[2-phenyl-4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C15H12F3NO/c1-10(20)19-14-8-7-12(15(16,17)18)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20) |

InChI Key |

ZFAKYCCZZQBPCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.